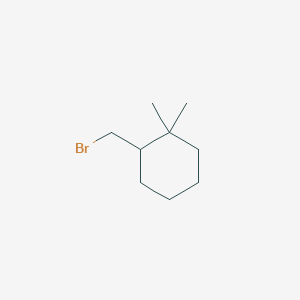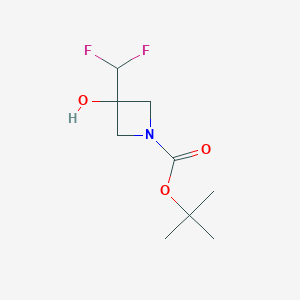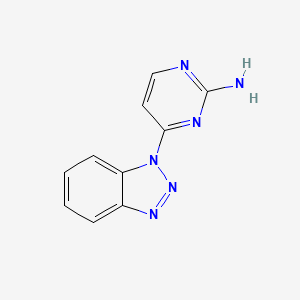![molecular formula C7H4BrNS B1380337 7-Bromothieno[2,3-c]pyridine CAS No. 1140240-22-7](/img/structure/B1380337.png)
7-Bromothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromothieno[2,3-c]pyridine is a heterocyclic compound that consists of a thieno ring fused to a pyridine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents .
Analyse Biochimique
Biochemical Properties
7-Bromothieno[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the G protein-coupled receptor kinase 2 (GRK2). By inhibiting GRK2, this compound can modulate the phosphorylation of agonist-occupied β-adrenergic receptors, thereby influencing receptor desensitization and internalization . Additionally, this compound has been shown to interact with other kinases, such as cyclin-dependent kinase 8 (CDK8) and B-Raf kinase, through hydrogen bond interactions with the hinge region of these proteins . These interactions highlight the potential of this compound as a versatile inhibitor in kinase-related biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting GRK2, this compound can alter the signaling dynamics of G protein-coupled receptors, leading to changes in downstream signaling cascades . Furthermore, the inhibition of kinases such as CDK8 and B-Raf by this compound can result in altered gene expression profiles and metabolic shifts within cells . These cellular effects underscore the potential of this compound in modulating key biochemical pathways and cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound’s bromine atom and heterocyclic structure enable it to form hydrogen bonds and hydrophobic interactions with the active sites of target enzymes. For example, in the case of GRK2 inhibition, this compound binds to the kinase domain, preventing the phosphorylation of β-adrenergic receptors . Similarly, its interactions with CDK8 and B-Raf involve binding to the ATP-binding pocket, thereby inhibiting their kinase activity . These molecular interactions highlight the specificity and potency of this compound as an enzyme inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard storage conditions and retains its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also demonstrated that the long-term application of this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential toxicity. Animal studies have also revealed that the compound’s pharmacokinetics and biodistribution are dose-dependent, with higher doses leading to increased accumulation in specific tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s bioavailability and activity within the body. Additionally, this compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize predominantly in the cytoplasm, with specific accumulation in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within the endoplasmic reticulum, this compound can modulate protein folding and trafficking, while in the mitochondria, it can influence metabolic processes and energy production . These subcellular effects highlight the multifaceted role of this compound in cellular biochemistry.
Méthodes De Préparation
The synthesis of 7-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use similar brominating agents and catalysts but are optimized for large-scale production .
Analyse Des Réactions Chimiques
7-Bromothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The thieno ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted thieno[2,3-c]pyridine derivatives .
Applications De Recherche Scientifique
7-Bromothieno[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors, which are important in the treatment of cancer and other diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of 7-Bromothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
7-Bromothieno[2,3-c]pyridine can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chlorothieno[2,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
7-Iodothieno[2,3-c]pyridine:
The uniqueness of this compound lies in its bromine atom, which provides a balance between reactivity and stability, making it a versatile building block for various chemical and biological applications .
Propriétés
IUPAC Name |
7-bromothieno[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVXAGCPRYSKAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-22-7 |
Source


|
| Record name | 7-bromothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1380258.png)
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)


![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)




![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
